molecular formula C13H17NO3S B2440721 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide CAS No. 899958-38-4

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2440721
CAS No.: 899958-38-4
M. Wt: 267.34
InChI Key: YAJFAPKGCDZRGW-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique spirocyclic structure, which includes a thiophene ring and a dioxaspiro moiety.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c15-12(11-4-3-7-18-11)14-8-10-9-16-13(17-10)5-1-2-6-13/h3-4,7,10H,1-2,5-6,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFAPKGCDZRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with a suitable amine derivative containing the dioxaspiro moiety. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.5]decane-2-ylmethyl)thiophene-2-carboxamide
  • N-(1,4-dioxaspiro[4.3]octane-2-ylmethyl)thiophene-2-carboxamide

Uniqueness

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)thiophene-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound notable for its unique spirocyclic structure, which combines a thiophene ring with a dioxaspiro moiety. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H17_{17}N3_{3}O3_{3}S
  • Molecular Weight : 267.35 g/mol
  • CAS Number : 899958-38-4

The structure features a thiophene ring linked to a dioxaspiro scaffold, which is significant for its biological interactions and reactivity profiles.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Thiophene-2-carboxylic acid and an amine derivative containing the dioxaspiro moiety.
  • Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are often used to facilitate the formation of the amide bond.
  • Reaction Conditions : The reactions are conducted under controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Key Findings :

  • The compound demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer).
  • Mechanistic studies suggest that it may interfere with key signaling pathways involved in cell survival and proliferation, possibly through the inhibition of specific enzymes or receptors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have indicated effectiveness against various bacterial strains.

Research Highlights :

  • The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
  • Further investigations are needed to elucidate the specific mechanisms through which it exerts these effects.

While the exact mechanism of action for this compound remains under investigation, it is believed to involve:

  • Enzyme Inhibition : Potential inhibition of carbonic anhydrase isoforms, which play a crucial role in tumor acidity regulation.
  • Cellular Interaction : Binding to specific cellular receptors or pathways that regulate cell growth and apoptosis.

Research Data Summary

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against MDA-MB-231 and HT-29 cell lines; induces apoptosis
Antimicrobial ActivityEffective against several bacterial strains; specific mechanisms yet to be determined
Mechanism InsightsPotential enzyme inhibition; interaction with cellular pathways involved in growth regulation

Case Study 1: Anticancer Efficacy

A study investigating the effects of this compound on MDA-MB-231 cells revealed that treatment led to a significant reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Testing

In antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested bacterial strains, indicating moderate antibacterial properties that warrant further exploration.

Q & A

Basic: What are the recommended methodologies for synthesizing N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with thiophene-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters). A standard procedure includes:

  • Step 1: React thiophene-2-carbonyl chloride with the spirocyclic amine in a polar aprotic solvent (e.g., acetonitrile) under reflux (1–3 hours) .
  • Step 2: Purify via column chromatography (e.g., dichloromethane/ethyl acetate gradient) to isolate the product .
  • Optimization: Adjust molar ratios (equimolar or slight excess of acyl chloride), solvent choice (DMF for solubility vs. acetonitrile for reactivity), and temperature control to improve yields. Monitor reaction progress using TLC with UV visualization .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Full characterization requires:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm backbone structure and substituent integration. For example, thiophene protons resonate at δ 7.3–7.6 ppm, while spirocyclic methylenes appear at δ 1.6–2.8 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks) .
  • Melting Point and Chromatography: Compare with literature values (if available) and ensure a single Rf_f spot on TLC .
  • IR Spectroscopy: Confirm amide C=O stretch near 1650–1680 cm1^{-1} .

Basic: What strategies are effective for evaluating the compound's biological activity in vitro?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination via broth microdilution .
  • Anti-inflammatory Assays: Measure COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or assess cytokine suppression in macrophage models (e.g., RAW 264.7 cells) .
  • Cytotoxicity Testing: Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50_{50} values .

Advanced: How can computational models predict the metabolic pathways or aldehyde oxidase selectivity of this compound?

Methodological Answer:

  • Metabolic Prediction: Use density functional theory (DFT) to calculate electron-deficient regions prone to oxidation. For aldehyde oxidase (AO) susceptibility, model the compound’s interaction with AO’s active site (e.g., MOE or AutoDock Vina) .
  • In Silico Tools: Leverage software like Schrödinger’s QikProp to predict metabolic soft spots (e.g., spirocyclic ether cleavage) and ADMET properties .

Advanced: What crystallographic techniques are used to analyze its supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., acetonitrile/water) and solve the structure using SHELX. Analyze weak interactions (C–H⋯O/S) and packing motifs (e.g., S(6) ring patterns) .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., π-π stacking, van der Waals) using CrystalExplorer .

Advanced: How to address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial approach to isolate variables (e.g., cell line variability, assay conditions) .
  • Data Reconciliation: Compare protocols for dose ranges (e.g., 1–100 µM), solvent controls (DMSO vs. PBS), and endpoint measurements (e.g., luminescence vs. colorimetric assays) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to pooled data from multiple studies to identify outliers or confounding factors .

Advanced: What synthetic routes enable the introduction of functional groups to modulate pharmacokinetic properties?

Methodological Answer:

  • Side-Chain Modification: Introduce hydrophilic groups (e.g., hydroxypropoxy) via nucleophilic substitution on the spirocyclic moiety to enhance solubility .
  • Prodrug Design: Synthesize ester derivatives (e.g., acetylated thiophene) for improved bioavailability, followed by enzymatic hydrolysis studies in plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.